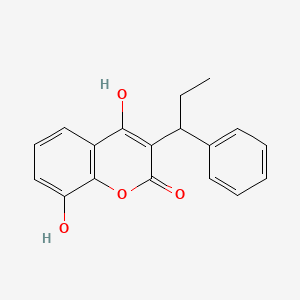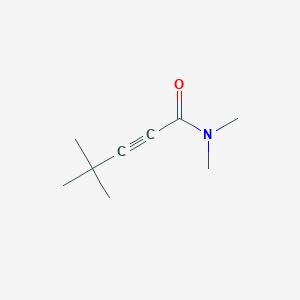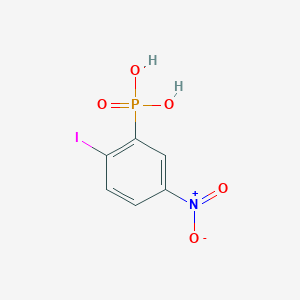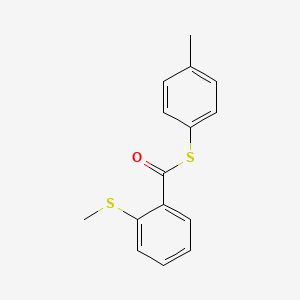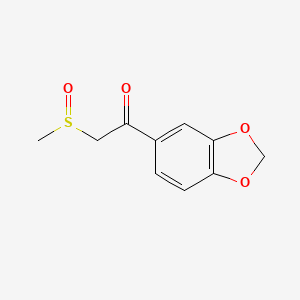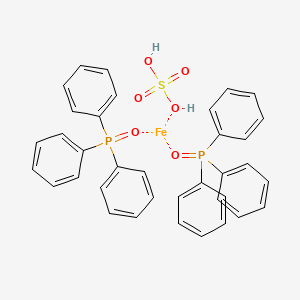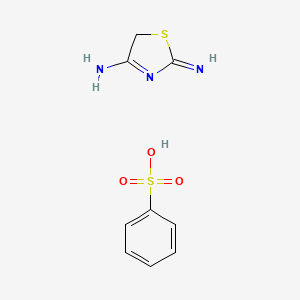
benzenesulfonic acid;2-imino-5H-1,3-thiazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid;2-imino-5H-1,3-thiazol-4-amine is a compound that combines the properties of benzenesulfonic acid and thiazole derivatives. Benzenesulfonic acid is an organosulfur compound with the formula C₆H₆O₃S, known for its strong acidic nature and solubility in water and ethanol . Thiazole derivatives, such as 2-imino-5H-1,3-thiazol-4-amine, are known for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenesulfonic acid is typically prepared through the sulfonation of benzene using concentrated sulfuric acid. This process involves heating sulfuric acid to 170°C and introducing finely divided benzene vapor . The reaction can be represented as:
C6H6+H2SO4→C6H5SO3H+H2O
For the synthesis of 2-imino-5H-1,3-thiazol-4-amine, thiazole derivatives are often synthesized through cyclization reactions involving thiourea and α-haloketones under acidic or basic conditions .
Industrial Production Methods
Industrial production of benzenesulfonic acid involves continuous sulfonation with oleum (a solution of sulfur trioxide in sulfuric acid) or azeotropic removal of reaction water . The process ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid undergoes several types of reactions, including:
Oxidation: It can be oxidized to form sulfonyl chlorides using reagents like phosphorus pentachloride (PCl₅).
Reduction: Reduction reactions are less common but can involve the conversion of sulfonic acids to sulfides.
Substitution: It undergoes electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂).
Substitution: Sulfuric acid (H₂SO₄), nitric acid (HNO₃), halogens (Cl₂, Br₂).
Major Products
Sulfonyl Chlorides: Formed from oxidation reactions.
Nitrobenzenes: Formed from nitration reactions.
Halobenzenes: Formed from halogenation reactions.
Scientific Research Applications
Benzenesulfonic acid and its derivatives have numerous applications in scientific research:
Mechanism of Action
The mechanism of action of benzenesulfonic acid involves its strong acidic nature, which allows it to act as a catalyst in various chemical reactions. It can donate protons (H⁺ ions) to facilitate reactions such as esterification and alkylation . Thiazole derivatives, on the other hand, exert their effects through interactions with biological targets, such as enzymes and receptors, leading to antimicrobial and antitumor activities .
Comparison with Similar Compounds
Similar Compounds
Sulfanilic Acid: Another aromatic sulfonic acid with similar acidic properties.
p-Toluenesulfonic Acid: A derivative with a methyl group, used as a catalyst in organic synthesis.
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir, known for their biological activities.
Uniqueness
Benzenesulfonic acid;2-imino-5H-1,3-thiazol-4-amine is unique due to its combination of strong acidic properties and diverse biological activities. This dual functionality makes it valuable in both chemical synthesis and pharmaceutical applications .
Properties
CAS No. |
53151-81-8 |
|---|---|
Molecular Formula |
C9H11N3O3S2 |
Molecular Weight |
273.3 g/mol |
IUPAC Name |
benzenesulfonic acid;2-imino-5H-1,3-thiazol-4-amine |
InChI |
InChI=1S/C6H6O3S.C3H5N3S/c7-10(8,9)6-4-2-1-3-5-6;4-2-1-7-3(5)6-2/h1-5H,(H,7,8,9);1H2,(H3,4,5,6) |
InChI Key |
NSEOFVGYORJABA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NC(=N)S1)N.C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


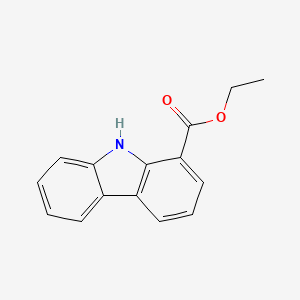

![1-[(1H-Indol-3-yl)acetyl]-L-proline](/img/structure/B14636580.png)
![6H-pyrazolo[1,5-b][1,2,4]thiadiazine](/img/structure/B14636590.png)
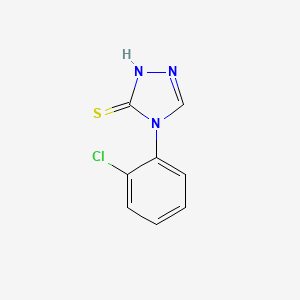
![N-{2-[(2-Aminoethyl)amino]ethyl}benzamide](/img/structure/B14636602.png)
